2-(5-bromo-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromoindole.
Acylation: The 5-bromoindole is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(5-bromo-1H-indol-1-yl)acetamide.
N-Alkylation: Finally, the acetamide is alkylated with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of palladium catalysts.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological properties.
Uniqueness
The presence of the bromine atom in 2-(5-bromo-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide can significantly influence its chemical reactivity and biological activity compared to similar compounds. Bromine atoms can participate in unique interactions and may enhance the compound’s ability to bind to specific biological targets.
Properties
Molecular Formula |
C16H14BrN3O |
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Molecular Weight |
344.21 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H14BrN3O/c17-14-3-4-15-13(8-14)5-7-20(15)11-16(21)19-10-12-2-1-6-18-9-12/h1-9H,10-11H2,(H,19,21) |
InChI Key |
VFSWAHMOVAZQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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